5,7-Dimethylquinoline-2,3-dicarboxylic acid diethyl ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethylquinoline-2,3-dicarboxylic acid diethyl ester typically involves the esterification of 5,7-dimethylquinoline-2,3-dicarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethylquinoline-2,3-dicarboxylic acid diethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield different quinoline-based products.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or specific acids/bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce various quinoline derivatives .
Scientific Research Applications
5,7-Dimethylquinoline-2,3-dicarboxylic acid diethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme interactions and protein binding.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,7-Dimethylquinoline-2,3-dicarboxylic acid diethyl ester involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5,8-Dimethylquinoline-2,3-dicarboxylic acid diethyl ester
- 5,7-Dichloroquinoline-3-carboxylic acid
- 5,7-Dimethyl-4-hydroxyquinoline-3-carboxylic acid
Uniqueness
5,7-Dimethylquinoline-2,3-dicarboxylic acid diethyl ester is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This makes it particularly valuable in research settings where precise molecular interactions are crucial .
Properties
CAS No. |
948293-92-3 |
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Molecular Formula |
C17H19NO4 |
Molecular Weight |
301.34 g/mol |
IUPAC Name |
diethyl 5,7-dimethylquinoline-2,3-dicarboxylate |
InChI |
InChI=1S/C17H19NO4/c1-5-21-16(19)13-9-12-11(4)7-10(3)8-14(12)18-15(13)17(20)22-6-2/h7-9H,5-6H2,1-4H3 |
InChI Key |
BHBOOGKHOSMXKV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C(C=C2N=C1C(=O)OCC)C)C |
Origin of Product |
United States |
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